molecular formula C10H10N2O B1614939 8-Methoxyquinolin-5-amine CAS No. 70945-35-6

8-Methoxyquinolin-5-amine

Cat. No.: B1614939
CAS No.: 70945-35-6
M. Wt: 174.2 g/mol
InChI Key: PFWACEYBFBFSRM-UHFFFAOYSA-N
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Description

The molecular formula of 8-Methoxyquinolin-5-amine is C10H10N2O, and it has a molecular weight of 174.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Methoxyquinolin-5-amine can be synthesized using 5-chloro-2-nitroaniline as a starting material . The synthesis involves several steps, including nitration, reduction, and substitution reactions. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the transformation of the starting material into the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials, reagents, and the optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Methoxyquinolin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or hydrogen gas.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties .

Scientific Research Applications

8-Methoxyquinolin-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases such as malaria and leishmaniasis.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methoxyquinolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit potent antimalarial activity by interfering with the electron transport chain in the parasite . Additionally, it may generate reactive oxygen species that contribute to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Methoxyquinolin-5-amine include:

    8-Aminoquinoline: Another quinoline derivative with similar biological properties.

    5-Methoxy-8-quinolinamine: A compound with a similar structure and chemical reactivity.

    8-Quinolinamines: A broader class of compounds that share the quinoline framework and exhibit diverse biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-methoxyquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWACEYBFBFSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343396
Record name 8-methoxyquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70945-35-6
Record name 8-methoxyquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxyquinolin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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